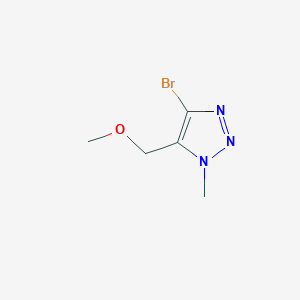![molecular formula C15H19N3 B2623227 1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole CAS No. 1071993-26-4](/img/structure/B2623227.png)
1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole
Overview
Description
1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole is a complex organic compound that features a unique bicyclic structure. This compound is part of the broader class of tropane alkaloids, which are known for their diverse biological activities. The 8-azabicyclo[3.2.1]octane scaffold is a central core in many biologically active molecules, making it a significant target for synthetic and medicinal chemistry .
Preparation Methods
The synthesis of 1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole typically involves several steps to construct the bicyclic core and the benzimidazole moiety. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including asymmetric 1,3-dip
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]octan-3-yl)-2-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-10-16-14-4-2-3-5-15(14)18(10)13-8-11-6-7-12(9-13)17-11/h2-5,11-13,17H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGOIXDGNKKASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

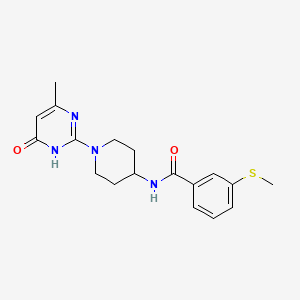
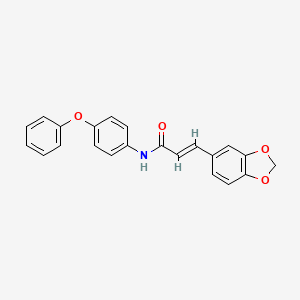
![5-ethyl-N-phenylthieno[2,3-b]thiophene-2-carboxamide](/img/structure/B2623147.png)
![6-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2623148.png)
![N-(4-bromophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2623150.png)

sulfanyl]-3-nitrophenyl}methylidene)amine](/img/structure/B2623156.png)
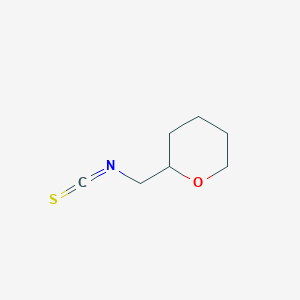
![Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate](/img/structure/B2623158.png)
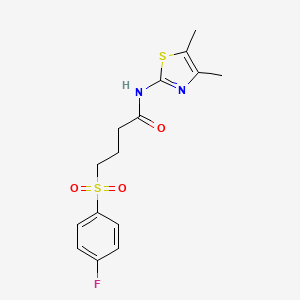
![2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2623161.png)
![2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2623162.png)
![2-[(2-hydroxyethyl)amino]-N-(3-nitrophenyl)acetamide](/img/structure/B2623163.png)
